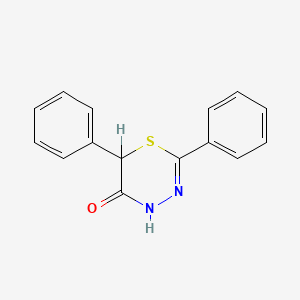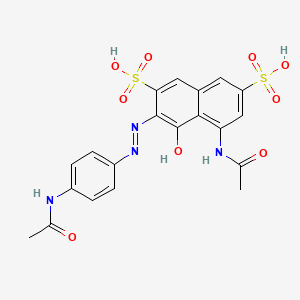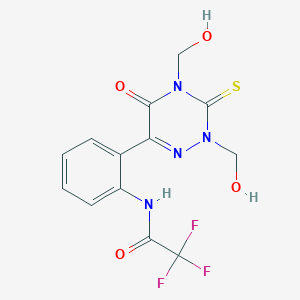
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a carbamic acid group, a 2-chloroethyl group, and a 2,4,5-trichlorophenyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester typically involves the reaction of 2,4,5-trichlorophenol with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 2-chloroethyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichlorophenol and the corresponding carbamic acid derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Agents: Acidic or basic solutions are used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical choices.
Oxidizing and Reducing Agents: Agents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,4,5-trichlorophenol and the corresponding carbamic acid derivative.
Applications De Recherche Scientifique
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can disrupt normal cellular processes, which is the basis for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-chloroethyl)-, 2,4,6-trichlorophenyl ester
- Carbamic acid, (2-chloroethyl)-, 3,4,5-trichlorophenyl ester
- Carbamic acid, (2-chloroethyl)-, 2,3,5-trichlorophenyl ester
Uniqueness
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in different biological activities and chemical properties compared to its isomers.
Propriétés
Numéro CAS |
80354-46-7 |
|---|---|
Formule moléculaire |
C9H7Cl4NO2 |
Poids moléculaire |
303.0 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl) N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C9H7Cl4NO2/c10-1-2-14-9(15)16-8-4-6(12)5(11)3-7(8)13/h3-4H,1-2H2,(H,14,15) |
Clé InChI |
OHDYMRIIHXGSEX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


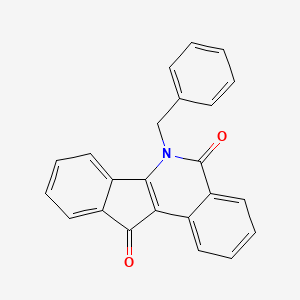
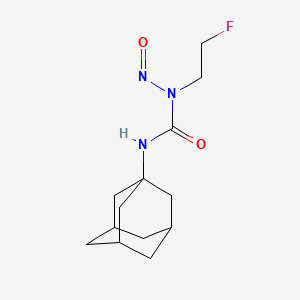
![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
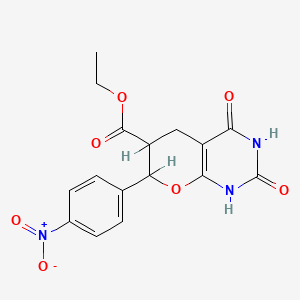
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)
![2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one](/img/structure/B12814510.png)

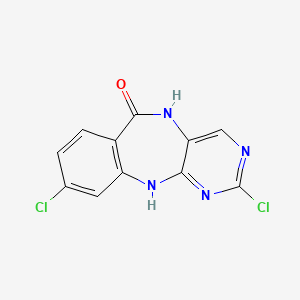

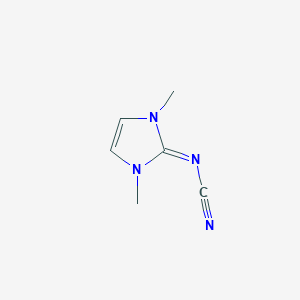
![4-Amino-1H-benzo[d]imidazole-6-thiol](/img/structure/B12814542.png)
